

Compound Identification and Nomenclature

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Compound of Interest

Compound Name: *Fmoc-O-methyl-D-Ser*

Cat. No.: *B567204*

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A point of clarification is essential when discussing **Fmoc-O-methyl-D-Serine**. The nomenclature can be ambiguous and may refer to two distinct molecules:

- **Fmoc-D-Ser(Me)-OH**: In this molecule, the methyl group is attached to the oxygen of the serine side chain, and the carboxylic acid group is free. This is the compound most accurately described by the name "**Fmoc-O-methyl-D-Serine**". While its L-enantiomer, Fmoc-O-methyl-L-serine, has a CAS number of 159610-93-2, a specific CAS number for the D-enantiomer is not readily available in public databases[1].
- **Fmoc-D-Ser-OMe**: This compound has a methyl ester at the C-terminus, while the side-chain hydroxyl group is unprotected. Its CAS number is 874817-14-8[2][3].

This guide will focus on **Fmoc-O-methyl-D-Serine** (Fmoc-D-Ser(Me)-OH), with comparative data provided for related compounds to offer a comprehensive overview.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-O-methyl-L-serine (as a proxy for the D-enantiomer due to data availability) and the related Fmoc-D-Serine methyl ester for comparison.

Property	Fmoc-O-methyl-L-serine	Fmoc-D-Serine methyl ester
Synonyms	Fmoc-L-Ser(Me)-OH, Fmoc-(S)-2-Amino-3-methoxypropionic acid	Fmoc-D-Ser-OMe, N-Fmoc-D-serine methyl ester
CAS Number	159610-93-2[4]	874817-14-8[2][3]
Molecular Formula	C ₁₉ H ₁₉ NO ₅ [4]	C ₁₉ H ₁₉ NO ₅ [2][3]
Molecular Weight	341.36 g/mol [4]	341.3 g/mol [2]
Appearance	White powder[4]	Not consistently available
Purity (Typical)	≥ 99% (HPLC)[4]	Not consistently available
Melting Point	140 - 150 °C[4]	Not available
Optical Rotation	[α] _{20D} = - 9.5 ± 1° (C=2 in DMF)[4]	Not available
Storage Conditions	Room Temperature[4]	Not consistently available

Applications in Research and Drug Development

Fmoc-protected amino acids are fundamental building blocks in modern peptide chemistry, primarily utilized in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools.

Fmoc-O-methyl-serine derivatives offer unique advantages:

- **Enhanced Stability and Solubility:** The methylation of the side-chain hydroxyl group increases the derivative's stability and can improve solubility, which is beneficial during the synthesis of complex peptides[4].
- **Structural Diversity:** Incorporating O-methyl-serine into peptide sequences provides structural diversity, which is a valuable tool in drug discovery for optimizing the biological activity and pharmacokinetic properties of peptide drug candidates[4].

- **Therapeutic Potential:** These derivatives have been utilized in the development of therapeutic peptides targeting a range of conditions, including neurological disorders and cancer[4].
- **Bioconjugation and Protein Engineering:** Fmoc-O-methyl-serine is also employed in bioconjugation to link peptides to other molecules and in protein engineering to create proteins with enhanced properties[4].

Experimental Protocols

The following is a generalized protocol for the manual coupling of an Fmoc-protected amino acid, such as **Fmoc-O-methyl-D-Serine**, in solid-phase peptide synthesis.

Materials:

- Fmoc-protected peptide-resin
- **Fmoc-O-methyl-D-Serine**
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA)
- 20% Piperidine in DMF (v/v)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Kaiser test kit

Protocol:

- **Resin Swelling:** Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:**
 - Drain the DMF.

- Add a 20% solution of piperidine in DMF to the swelled resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-O-methyl-D-Serine** (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Agitate the mixture for 1-2 hours at room temperature.
- Monitoring the Coupling Reaction:
 - After the coupling reaction, wash the resin with DMF.
 - Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Chain Elongation: The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.
- Final Cleavage and Deprotection:
 - Once the peptide synthesis is complete, remove the N-terminal Fmoc group as described in step 2.
 - Wash the resin with DMF, followed by DCM, and then dry it under a vacuum.
 - Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove

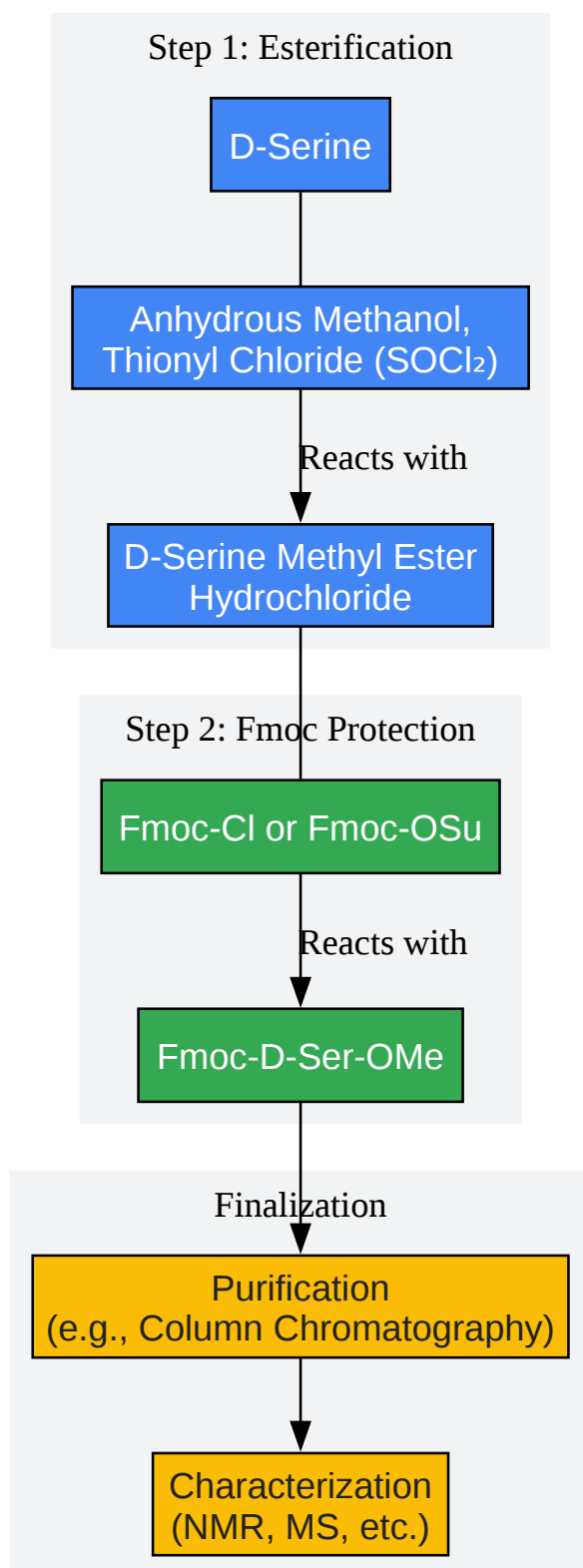
any side-chain protecting groups.

- Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, wash, and dry.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

Synthesis of a Protected Serine Derivative

The following diagram illustrates the general two-step synthesis process for an Fmoc-protected serine methyl ester, which is analogous to the synthesis of other protected serine derivatives.

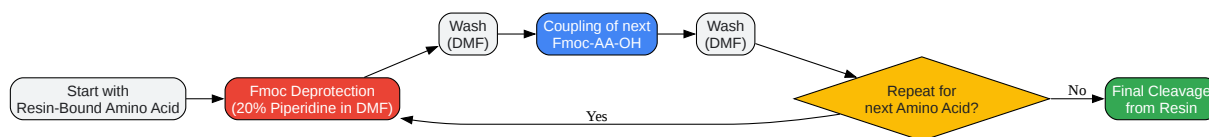


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Caption: General synthesis workflow for a protected serine derivative.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This diagram outlines the key steps in the iterative cycle of solid-phase peptide synthesis using Fmoc chemistry.



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Caption: Iterative cycle of Fmoc solid-phase peptide synthesis.

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